molecular formula C12H20NNaO5 B6182960 sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate CAS No. 2624126-27-6

sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate

Cat. No. B6182960
CAS RN: 2624126-27-6
M. Wt: 281.3
InChI Key:
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Description

Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate is a chemical compound that involves the tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds involving the BOC group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The BOC group can be removed in amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Chemical Reactions Analysis

The BOC group can be selectively cleaved in the presence of other protecting groups when using AlCl3 . Sequential treatment with trimethylsilyl iodide then methanol can also be used for BOC deprotection , especially where other deprotection methods are too harsh for the substrate .

Mechanism of Action

The mechanism of action involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate involves the protection of the amine group, followed by the reaction with 3-methyloxetan-3-ylpropanoic acid and subsequent deprotection of the amine group.", "Starting Materials": [ "2-amino-3-(3-methyloxetan-3-yl)propanoic acid", "tert-butyl chloroformate", "sodium hydroxide", "sodium bicarbonate", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-amino-3-(3-methyloxetan-3-yl)propanoic acid with tert-butyl chloroformate in the presence of sodium bicarbonate and methanol to form tert-butoxycarbonyl (Boc) protected amine.", "Step 2: Reaction of the Boc-protected amine with 3-methyloxetan-3-ylpropanoic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to form the desired product, sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate.", "Step 3: Deprotection of the Boc group by reacting the product with sodium hydroxide in water and methanol to obtain the final product, sodium 2-amino-3-(3-methyloxetan-3-yl)propanoate." ] }

CAS RN

2624126-27-6

Product Name

sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate

Molecular Formula

C12H20NNaO5

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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